molecular formula C22H21NO4 B2854974 Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate CAS No. 924818-51-9

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate

Cat. No.: B2854974
CAS No.: 924818-51-9
M. Wt: 363.413
InChI Key: JCJRMPAOJCZODG-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate is an organic compound with the molecular formula C22H21NO4 and a molecular weight of 363.413 g/mol. This compound is characterized by the presence of a furan ring substituted with a phenyl group, a benzoate ester, and an amide linkage. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Amide bond formation: The amide bond is formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted esters

Scientific Research Applications

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may act on enzyme systems or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate: Similar structure but with an ethyl group instead of a phenyl group.

    (5-Phenylfuran-2-yl)methanamine derivatives: Compounds with similar furan and phenyl groups but different functional groups.

Uniqueness

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-2-26-22(25)17-8-10-18(11-9-17)23-21(24)15-13-19-12-14-20(27-19)16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJRMPAOJCZODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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